
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthrolines Phenanthrolines are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the cyclization of aromatic enynes catalyzed by transition metals such as gold (I). This process involves a 6-endo-dig cyclization pathway, leading to the formation of the naphthalene moiety . The reaction conditions often require elevated temperatures and the presence of specific ligands to facilitate the cyclization.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenanthroline ring are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce reduced phenanthroline compounds. Substitution reactions can result in a variety of substituted phenanthroline derivatives, depending on the nature of the substituent introduced.
科学研究应用
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are valuable in catalysis and materials science.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. This chelation process stabilizes the metal ions and can influence various chemical and biological processes. The compound can interact with molecular targets such as metalloproteins, affecting their structure and function. Additionally, its ability to participate in redox reactions can modulate oxidative stress and other cellular pathways.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A simpler analog that also forms stable metal complexes but lacks the naphthalene and diphenyl substituents.
2,2’-Bipyridine: Another ligand used in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,7-Diphenyl-1,10-phenanthroline: Similar to the compound but without the naphthalene moiety.
Uniqueness
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline is unique due to the presence of both naphthalene and diphenyl groups, which enhance its ability to form stable and versatile metal complexes. This structural uniqueness contributes to its diverse applications in scientific research and industry.
属性
分子式 |
C34H22N2 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
2-naphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C34H22N2/c1-3-10-24(11-4-1)28-19-20-35-33-29(28)17-18-30-31(25-12-5-2-6-13-25)22-32(36-34(30)33)27-16-15-23-9-7-8-14-26(23)21-27/h1-22H |
InChI 键 |
CELPGKFEUDCZOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



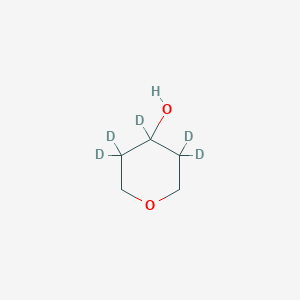
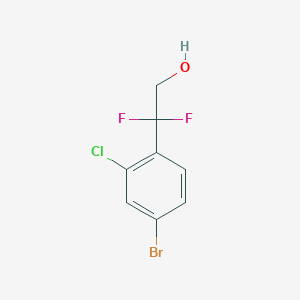

![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)

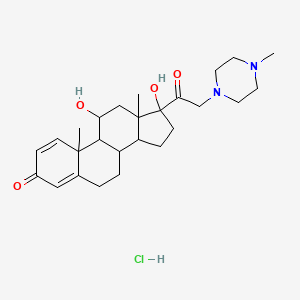

![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate](/img/structure/B12300042.png)
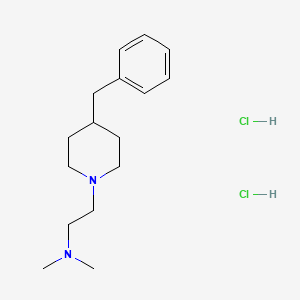
![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)

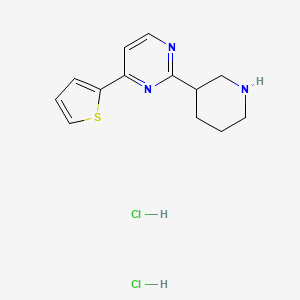
![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)
